molecular formula C22H30N6O B4790571 9-Benzyl-2-(4-ethylpiperazin-1-yl)-4-oxo-1,3,9-triazaspiro[5.5]undec-2-ene-5-carbonitrile

9-Benzyl-2-(4-ethylpiperazin-1-yl)-4-oxo-1,3,9-triazaspiro[5.5]undec-2-ene-5-carbonitrile

Cat. No.: B4790571
M. Wt: 394.5 g/mol
InChI Key: GUCASFRTKWGJJR-UHFFFAOYSA-N
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Description

9-Benzyl-2-(4-ethylpiperazin-1-yl)-4-oxo-1,3,9-triazaspiro[5.5]undec-2-ene-5-carbonitrile is a complex organic compound belonging to the spiro compound family. Spiro compounds are characterized by a unique structure where two rings are connected through a single atom, creating a three-dimensional configuration. This particular compound features a spiro[5.5]undecane skeleton, which is known for its intriguing conformational and configurational properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Benzyl-2-(4-ethylpiperazin-1-yl)-4-oxo-1,3,9-triazaspiro[5.5]undec-2-ene-5-carbonitrile involves multiple steps, starting with the formation of the spiro[5.5]undecane core. This can be achieved through various synthetic routes, including the use of 1,3-dioxane, 1,3-dithiane, or 1,3-oxathiane rings . The reaction conditions typically involve the use of nucleophilic addition and condensation reactions, with reagents such as N-ethylpiperazine and 3,4-dihydronaphthalen-1(2H)-one .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and yield. The choice of solvents, catalysts, and purification methods would also be tailored to minimize environmental impact and enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

9-Benzyl-2-(4-ethylpiperazin-1-yl)-4-oxo-1,3,9-triazaspiro[5.5]undec-2-ene-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substituting agents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce different hydrogenated compounds. Substitution reactions can result in a wide range of substituted derivatives, depending on the nature of the substituent introduced .

Mechanism of Action

The mechanism of action of 9-Benzyl-2-(4-ethylpiperazin-1-yl)-4-oxo-1,3,9-triazaspiro[5.5]undec-2-ene-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity and influencing various biochemical processes. For example, it may act as an acetylcholinesterase inhibitor, affecting neurotransmitter levels and cognitive functions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spiro[5.5]undecane derivatives, such as:

Uniqueness

What sets 9-Benzyl-2-(4-ethylpiperazin-1-yl)-4-oxo-1,3,9-triazaspiro[5.5]undec-2-ene-5-carbonitrile apart is its unique combination of functional groups and its spiro[5.5]undecane skeleton. This structure imparts distinct stereochemical properties and potential biological activities, making it a valuable compound for research and development in various fields .

Properties

IUPAC Name

9-benzyl-2-(4-ethylpiperazin-1-yl)-4-oxo-1,3,9-triazaspiro[5.5]undec-1-ene-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N6O/c1-2-26-12-14-28(15-13-26)21-24-20(29)19(16-23)22(25-21)8-10-27(11-9-22)17-18-6-4-3-5-7-18/h3-7,19H,2,8-15,17H2,1H3,(H,24,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUCASFRTKWGJJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NC3(CCN(CC3)CC4=CC=CC=C4)C(C(=O)N2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-Benzyl-2-(4-ethylpiperazin-1-yl)-4-oxo-1,3,9-triazaspiro[5.5]undec-2-ene-5-carbonitrile
Reactant of Route 2
Reactant of Route 2
9-Benzyl-2-(4-ethylpiperazin-1-yl)-4-oxo-1,3,9-triazaspiro[5.5]undec-2-ene-5-carbonitrile
Reactant of Route 3
Reactant of Route 3
9-Benzyl-2-(4-ethylpiperazin-1-yl)-4-oxo-1,3,9-triazaspiro[5.5]undec-2-ene-5-carbonitrile
Reactant of Route 4
Reactant of Route 4
9-Benzyl-2-(4-ethylpiperazin-1-yl)-4-oxo-1,3,9-triazaspiro[5.5]undec-2-ene-5-carbonitrile
Reactant of Route 5
Reactant of Route 5
9-Benzyl-2-(4-ethylpiperazin-1-yl)-4-oxo-1,3,9-triazaspiro[5.5]undec-2-ene-5-carbonitrile
Reactant of Route 6
9-Benzyl-2-(4-ethylpiperazin-1-yl)-4-oxo-1,3,9-triazaspiro[5.5]undec-2-ene-5-carbonitrile

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